![molecular formula C15H17FN4O B4063870 3-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-5-(3-fluorophenyl)-1,2,4-triazine](/img/structure/B4063870.png)
3-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-5-(3-fluorophenyl)-1,2,4-triazine
Overview
Description
3-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-5-(3-fluorophenyl)-1,2,4-triazine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of triazine derivatives and has shown promising results in various fields of research.
Scientific Research Applications
Pharmacological Applications
An orally active, water-soluble neurokinin-1 receptor antagonist has been identified as suitable for both intravenous and oral clinical administration. This compound shows high affinity and efficacy in pre-clinical tests relevant to clinical efficacy in emesis and depression, demonstrating the potential therapeutic applications of 1,2,4-triazine derivatives in treating these conditions (Harrison et al., 2001).
Chemical Synthesis and Material Science
Synthetic Flexibility : The chemical modification of 3-phenyl-4,5-dihydro-1,2,4-triazin-6(1H)-ones showcases the synthetic versatility of triazine derivatives, including reactions with phosphorus pentasulfide and morpholine. This versatility underlines the potential of 1,2,4-triazines in creating diverse chemical structures with varied biological activities (Collins et al., 2000).
Antimicrobial Activities : Some new 1,2,4-triazole derivatives have been synthesized, showing good or moderate antimicrobial activities against test microorganisms. This suggests the potential application of triazine derivatives in developing new antimicrobial agents (Bektaş et al., 2010).
Anticancer Applications : The synthesis and functionalization of triazine derivatives have been actively pursued for anticancer drug development. Aryl methylamino, morpholino, and triamino substituted triazines, among others, have shown remarkable antitumor activities, highlighting the role of triazine derivatives in cancer therapy (Jain et al., 2020).
NLO Materials : The study of the crystal structures and packing of triazine derivatives for nonlinear optics (NLO) applications illustrates the potential of these compounds in creating new materials for optical technologies. The structural analysis of 2,4,6-tris(4-fluorophenoxy)-1,3,5-triazine, for example, has contributed to the development of octupolar NLO materials (Boese et al., 2002).
properties
IUPAC Name |
(2S,6R)-4-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]-2,6-dimethylmorpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O/c1-10-8-20(9-11(2)21-10)15-18-14(7-17-19-15)12-4-3-5-13(16)6-12/h3-7,10-11H,8-9H2,1-2H3/t10-,11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDSYQSVSZWDPW-PHIMTYICSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC(=CN=N2)C3=CC(=CC=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C2=NC(=CN=N2)C3=CC(=CC=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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